molecular formula C18H34O3 B563585 13,13,14,14,15,15,16,16,17,17,18,18,18-tridecadeuterio-12-hydroxyoctadec-9-enoic acid CAS No. 1185241-50-2

13,13,14,14,15,15,16,16,17,17,18,18,18-tridecadeuterio-12-hydroxyoctadec-9-enoic acid

Cat. No.: B563585
CAS No.: 1185241-50-2
M. Wt: 311.546
InChI Key: WBHHMMIMDMUBKC-WZONEWBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac Ricinoleic Acid-d13 is an isotopic analogue of rac Ricinoleic Acid. It is primarily found in oils extracted from the seeds of Ricinus species, which belong to the Euphorbiaceae family. This compound is often used in scientific research due to its unique properties and isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: Rac Ricinoleic Acid-d13 can be synthesized through the hydrolysis of castor oil, which is rich in ricinoleic acid. The hydrolysis process can be catalyzed by enzymes such as Lipozyme TLIM, which offers a green and efficient method for the production of ricinoleic acid . The conversion rate in this enzymatic hydrolysis process is approximately 96.2% .

Industrial Production Methods: Industrial production of 13,13,14,14,15,15,16,16,17,17,18,18,18-tridecadeuterio-12-hydroxyoctadec-9-enoic acid involves the extraction of castor oil followed by its hydrolysis. The hydrolysis can be performed using various methods, including the use of monobasic alkali salts to achieve high separation efficiency .

Chemical Reactions Analysis

Types of Reactions: Rac Ricinoleic Acid-d13 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 13,13,14,14,15,15,16,16,17,17,18,18,18-tridecadeuterio-12-hydroxyoctadec-9-enoic acid can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound.

Scientific Research Applications

Rac Ricinoleic Acid-d13 has a wide range of scientific research applications, including:

    Chemistry: Used to study the structure and function of proteins and enzymes.

    Biology: Employed in the investigation of biological pathways and processes.

    Medicine: Utilized in pharmacological research to understand the effects of isotopic labeling on drug metabolism and action.

    Industry: Applied in the production of plasticizers, emulsifiers, and nanomaterials.

Mechanism of Action

Rac Ricinoleic Acid-d13 exerts its effects by inhibiting the action of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and oxidative stress. This inhibition can lead to reduced production of inflammatory mediators and oxidative damage.

Comparison with Similar Compounds

    Ricinoleic Acid: The non-isotopic form of 13,13,14,14,15,15,16,16,17,17,18,18,18-tridecadeuterio-12-hydroxyoctadec-9-enoic acid.

    12-Hydroxy-9-octadecenoic Acid: Another name for ricinoleic acid.

    Edenor Ri 90-d13: A synonym for this compound.

Uniqueness: Rac Ricinoleic Acid-d13 is unique due to its isotopic labeling, which makes it particularly useful in research applications that require precise tracking and analysis of molecular interactions and pathways.

Properties

IUPAC Name

13,13,14,14,15,15,16,16,17,17,18,18,18-tridecadeuterio-12-hydroxyoctadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/i1D3,2D2,3D2,4D2,11D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHHMMIMDMUBKC-RNLOIIBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CC=CCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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